4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)piperidine is a heterocyclic compound characterized by a piperidine ring that is substituted with both a methyl group and a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and applications in drug development. The structural features of 4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)piperidine enable it to interact with various biological targets, making it a valuable scaffold for synthesizing novel therapeutic agents.
The compound can be sourced from chemical suppliers such as Sigma-Aldrich and Enamine, which provide detailed specifications regarding its purity, storage conditions, and safety information. It falls under the category of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
The synthesis of 4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)piperidine typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the reaction of 4-methylpiperidine with 1-methyl-1H-pyrazole. This process often requires specific reaction conditions, including the use of catalysts, appropriate solvents, and controlled temperatures to optimize yield and purity.
Key steps in the synthesis may include:
The molecular formula for 4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)piperidine is C10H17N3, with a molecular weight of 179.26 g/mol. The structural representation includes a piperidine ring (a six-membered saturated nitrogen-containing heterocycle) substituted at the second position by a pyrazole ring.
4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)piperidine participates in various chemical reactions:
The mechanism of action for 4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)piperidine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects depending on the context of use.
For instance, its potential as a drug candidate may stem from its ability to influence neurotransmitter systems or other signaling pathways relevant in pharmacology .
The physical properties of 4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)piperidine include:
Property | Data |
---|---|
Molecular Formula | C10H17N3 |
Molecular Weight | 179.26 g/mol |
Physical Form | Solid |
Purity | ≥95% |
Storage Temperature | Refrigeration recommended |
Chemical properties include its reactivity towards oxidation and reduction processes as well as its ability to undergo substitution reactions based on the functional groups present on its rings .
4-Methyl-2-(1-methyl-1H-pyrazol-4-YL)piperidine has several applications in scientific research:
Traditional synthesis of 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidine relies on nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed coupling. One established route involves reacting 4-methylpiperidine-2-carboxylic acid derivatives with 4-iodo-1-methylpyrazole under copper-catalyzed decarboxylative coupling conditions, yielding the hybrid scaffold at moderate temperatures (80–100°C) [6] [7]. Alternatively, reductive amination between 1-methyl-4-pyrazolecarbaldehyde and 4-methylpiperidine using sodium triacetoxyborohydride achieves moderate yields (45–65%) but requires chromatographic purification due to imine byproducts [3] [10]. A less efficient but industrially viable approach employs direct nucleophilic displacement of activated 2-fluoropyridines with 1-methyl-4-pyrazolylmagnesium bromide, though regioselectivity challenges limit yields to ≤40% [8]. These methods typically use polar aprotic solvents (DMF, DMSO) and generate stoichiometric metal/halogen waste, necessitating optimization for atom economy.
Table 1: Traditional Synthetic Approaches Comparison
Method | Reaction Conditions | Yield (%) | Key Limitations |
---|---|---|---|
Copper-catalyzed decarboxylation | 80–100°C, DMF, 12–24 h | 55–70 | Catalyst deactivation, Cu residues |
Reductive amination | RT, DCM, NaBH(OAc)₃, 4–6 h | 45–65 | Over-reduction, chromatographic separation |
Grignard displacement | THF reflux, 8–10 h | 30–40 | Regioselectivity issues, halogen waste |
Solvent-free mechanochemistry enables direct coupling of 4-methyl-2-bromopiperidine with 1-methylpyrazole via liquid-assisted grinding (LAG). Employing K₂CO₃ as base and catalytic KI (5 mol%) in a ball mill achieves 82% conversion in 30 minutes, eliminating solvent waste and reducing energy input by 70% compared to reflux methods [4] [9]. Microwave-assisted tandem N-alkylation/cyclization represents another advance, where 4-methylpiperidinone reacts with hydrazine and acetylacetone in a one-pot procedure (120°C, 20 min) to yield the target compound via in situ pyrazole formation. This approach achieves 78% isolated yield with water as the sole byproduct, significantly improving the E-factor (0.8 vs. 5.2 for stepwise synthesis) [9]. Phase-transfer catalysis (PTC) using tetrabutylammonium bisulfate in biphasic water/toluene systems facilitates N-alkylation at ambient temperature, achieving 85% yield while circumventing energy-intensive conditions [1] [9].
Continuous hydrogenation of pyridine intermediates in microfluidic reactors enables scalable production. A packed-bed reactor with Pd/Al₂O₃ catalyst (10 bar H₂, 80°C) reduces 2-(1-methylpyrazol-4-yl)-4-methylpyridine at 95% conversion with residence times of 2–3 minutes, outperforming batch autoclaves requiring hours [5] [6]. Photochemical N-functionalization using continuous annular flow reactors with UV-C LEDs (254 nm) achieves quantitative methylation of the piperidine nitrogen via radical transfer, using dimethyl dicarbonate as a safer methylating agent than iodomethane. This method reduces byproducts from 15% to <2% and enhances space-time yield (2.1 kg·L⁻¹·h⁻¹ vs. 0.3 kg·L⁻¹·h⁻¹ in batch) [5] [9]. For intermediates requiring cryogenic conditions (e.g., lithiations), continuous flow systems with in-line quenching maintain temperature control (−78°C) and suppress thermal degradation, improving overall yield from 51% to 89% for critical bromination steps [6].
Structural and Physicochemical Properties
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0